molecular formula C20H24N2O6S B14953628 N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide

Cat. No.: B14953628
M. Wt: 420.5 g/mol
InChI Key: PCLNUVJZTSDGSU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-ethoxy-3-methylbenzenesulfonamido)propanamide is a complex organic compound that features a benzodioxole ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethoxy-3-methylbenzenesulfonamido)propanamide typically involves multiple steps. The initial step often includes the formation of the benzodioxole ring, which can be synthesized from catechol and disubstituted halomethanes

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethoxy-3-methylbenzenesulfonamido)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like amines or halides.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethoxy-3-methylbenzenesulfonamido)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethoxy-3-methylbenzenesulfonamido)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and benzenesulfonamides, such as:

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethoxy-3-methylbenzenesulfonamido)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxy-3-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C20H24N2O6S/c1-4-26-17-8-6-16(9-13(17)2)29(24,25)22-14(3)20(23)21-11-15-5-7-18-19(10-15)28-12-27-18/h5-10,14,22H,4,11-12H2,1-3H3,(H,21,23)

InChI Key

PCLNUVJZTSDGSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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